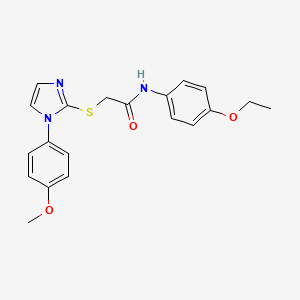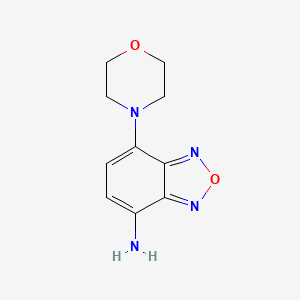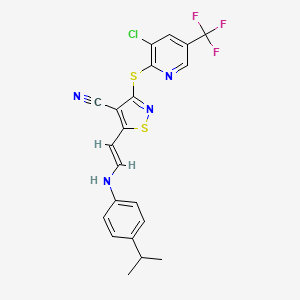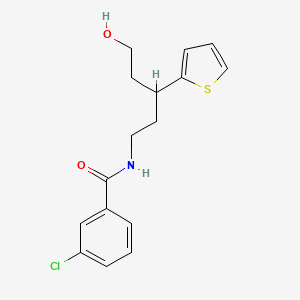![molecular formula C20H25ClN4O4S B2538683 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride CAS No. 1189677-97-1](/img/structure/B2538683.png)
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride" is a synthetic molecule that appears to be related to a class of compounds known for their cerebral protective properties. Although the specific compound is not directly mentioned in the provided papers, similar compounds with thiazole and isoxazole moieties have been synthesized and studied for their potential biological activities. For instance, various 2-aminothiazoles and 2-thiazolecarboxamides have been prepared and tested for anti-anoxic activity in mice, indicating the interest in thiazole derivatives as therapeutic agents .
Synthesis Analysis
The synthesis of related thiazole derivatives involves the introduction of nitrogenous basic moieties at the C-2 position of the thiazole ring. One such compound, N-[2-(4-morpholinyl)ethyl]-4-(3-trifluoromethylphenyl)-2-thiazolecarboxamide hydrochloride, was synthesized and exhibited potent anti-anoxic activity . Although the synthesis details of the specific compound are not provided, it can be inferred that similar synthetic strategies could be employed, involving the formation of the thiazole core followed by the introduction of the isoxazole and morpholinoethyl groups.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is crucial for their biological activity. The paper discusses the structure-activity relationships and compares the three-dimensional electrostatic potentials around the basic nitrogen atom of different thiazole derivatives . This suggests that the spatial arrangement of atoms and the electronic distribution within the molecule are key factors influencing the compound's interaction with biological targets.
Chemical Reactions Analysis
While the specific chemical reactions involving the compound of interest are not detailed in the provided papers, the general reactivity of thiazole and isoxazole rings can be discussed. These heterocyclic structures are known to participate in various chemical reactions, such as nucleophilic substitutions and electrophilic additions, due to the presence of nitrogen atoms that can act as electron pair donors. The modifications on these rings, such as the introduction of methoxy or methyl groups, can further influence their reactivity and interaction with other molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. For example, the introduction of a morpholino group might increase the solubility in polar solvents due to the potential for hydrogen bonding. The specific properties of "this compound" would need to be determined experimentally, but it can be anticipated that the compound would exhibit characteristics typical of similar thiazole and isoxazole derivatives .
Scientific Research Applications
Synthesis and Pharmacological Activity
- A study by Abu-Hashem et al. (2020) discusses the synthesis of novel heterocyclic compounds with structures similar to the compound . These compounds were evaluated for their cyclooxygenase-1/2 (COX-1/2) inhibition, analgesic, and anti-inflammatory activities, showing significant potential in these areas (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Neuroprotective Applications
- Lee et al. (2018) developed a series of compounds, including one with a similar structure, that selectively inhibit histone deacetylase 6 (HDAC6). These compounds showed promise in decreasing phosphorylation and aggregation of tau proteins, indicating potential applications in treating Alzheimer's disease (Lee et al., 2018).
Antimicrobial Activities
- Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives, including compounds with structural similarity to the compound , which exhibited good to moderate antimicrobial activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Cytotoxic Activity
- Hassan, Hafez, & Osman (2014) reported the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, structurally related to the compound . These compounds were tested for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showing potential as anticancer agents (Hassan, Hafez, & Osman, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial and antioxidant activities .
Mode of Action
It is known that similar compounds interact with microbial species, revealing a strong action . The Gram-positive Micrococcus luteus and Gram-negative Escherichia coli gave the highest activities for similar compounds .
Biochemical Pathways
Similar compounds have been found to exhibit antifungal activity against the aspergillus niger and aspergillus terreus species .
Result of Action
Similar compounds have been found to exhibit antioxidant activity, evaluated as dpph and ferric reducing power .
properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S.ClH/c1-13-4-5-15(26-3)17-18(13)29-20(21-17)24(7-6-23-8-10-27-11-9-23)19(25)16-12-14(2)22-28-16;/h4-5,12H,6-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNTWUWKIWZWFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC(=NO4)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2538600.png)
![N-butyl-2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2538601.png)
![2-[[2-(4-Methoxyphenyl)-5-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2538603.png)
![2-(2-Bromoethyl)bicyclo[2.2.1]heptane](/img/structure/B2538605.png)

![4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2538609.png)

![1-(1-Methylpyrazol-4-yl)-2-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2538612.png)

![3-Fluorosulfonyloxy-5-[[(3R,4S)-4-methoxyoxolan-3-yl]carbamoyl]pyridine](/img/structure/B2538617.png)

![2-(4-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2538619.png)
![N-{1-[(3-bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloropyridine-4-carboxamide](/img/structure/B2538620.png)
